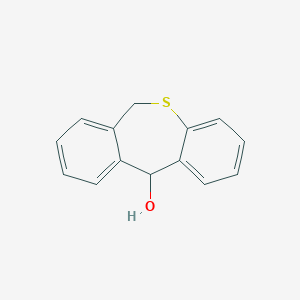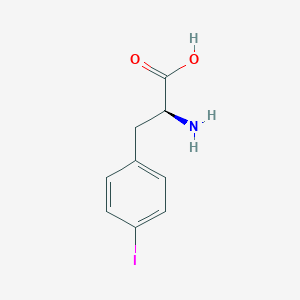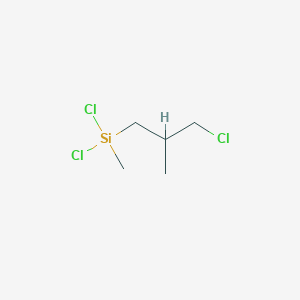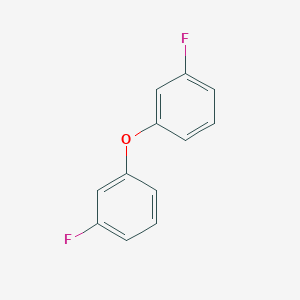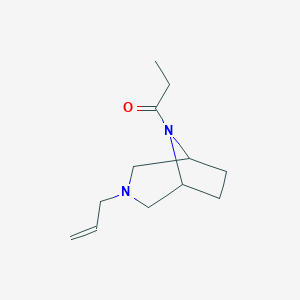
3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane, also known as APO, is a bicyclic compound that has shown promising results in scientific research. APO has been studied for its potential use in treating various diseases, including Parkinson's disease, schizophrenia, and drug addiction.
Mécanisme D'action
The mechanism of action of 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane is not fully understood, but it is believed to act as a partial agonist at the D2 dopamine receptor. 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane also has affinity for the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to increase dopamine release in the striatum, which is a brain region involved in movement and reward. 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to increase the release of acetylcholine in the prefrontal cortex, which is a brain region involved in cognitive function. Additionally, 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to increase the release of glutamate in the nucleus accumbens, which is a brain region involved in reward and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has several advantages for lab experiments, including its high potency and selectivity for the D2 dopamine receptor. 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane is also relatively stable and can be stored for extended periods of time. However, 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has some limitations, including its relatively low solubility in water and its potential for non-specific binding to other receptors.
Orientations Futures
Future research on 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane could focus on its potential use in treating other diseases, such as depression and anxiety. Additionally, further studies could investigate the long-term effects of 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane on dopamine release and the potential for tolerance to develop. Finally, future research could investigate the potential for 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane to be used in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves a multi-step process that starts with the reaction of 2,5-dimethoxytetrahydrofuran with allylamine to form an intermediate compound. This intermediate is then reacted with propionyl chloride to form 3-allyl-8-propionyl-2,5-dimethoxytetrahydrofuran. The final step involves the reaction of this compound with ammonia to form 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane.
Applications De Recherche Scientifique
3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been studied for its potential use in treating various diseases. In Parkinson's disease, 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to increase dopamine release, which is a neurotransmitter that is depleted in Parkinson's patients. 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been studied for its potential use in treating schizophrenia, where it has been shown to decrease the symptoms of the disease. Additionally, 3-Allyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been studied for its potential use in treating drug addiction, where it has been shown to decrease drug-seeking behavior.
Propriétés
Numéro CAS |
1798-46-5 |
|---|---|
Formule moléculaire |
C12H20N2O |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
1-(3-prop-2-enyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one |
InChI |
InChI=1S/C12H20N2O/c1-3-7-13-8-10-5-6-11(9-13)14(10)12(15)4-2/h3,10-11H,1,4-9H2,2H3 |
Clé InChI |
INPYZYGYRQOSMA-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=C |
SMILES canonique |
CCC(=O)N1C2CCC1CN(C2)CC=C |
Synonymes |
3-Allyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







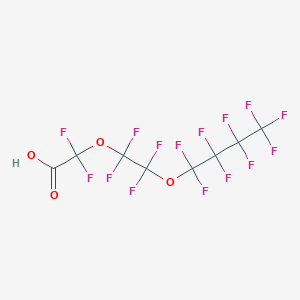
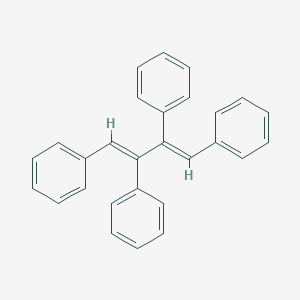
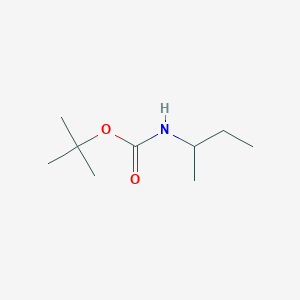

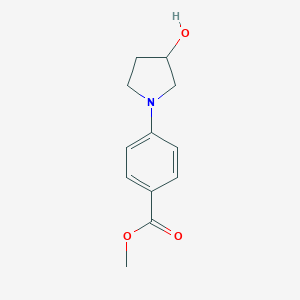
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)
